Ovosiston
CAS No.: 8065-91-6
Cat. No.: VC1571047
Molecular Formula: C44H55ClO6
Molecular Weight: 715.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 8065-91-6 |
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Molecular Formula | C44H55ClO6 |
Molecular Weight | 715.4 g/mol |
IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;(8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
Standard InChI | InChI=1S/C23H29ClO4.C21H26O2/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4;1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h11-12,16-18H,5-10H2,1-4H3;1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t16-,17+,18+,21-,22+,23+;17-,18-,19+,20+,21+/m11/s1 |
Standard InChI Key | VOGVEUAIIKVAOE-VEECZQFMSA-N |
Isomeric SMILES | CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC |
SMILES | CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES | CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |
Introduction
Chemical Composition and Properties
Chemical Structure and Components
Ovosiston is a combination product with the molecular formula C44H55ClO6 and a molecular weight of 715.4 g/mol. This compound is composed of two distinct active pharmaceutical ingredients :
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Chlormadinone Acetate (CMA) - A progestin and antiandrogen component
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Mestranol - An estrogenic component
The IUPAC name of the compound is [(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;(8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol .
Physical and Chemical Properties
Based on available data, Ovosiston has the following properties:
The compound contains chlormadinone acetate, which is known for its progestogenic and antiandrogenic properties. This component is classified as a progestin and steroidal antiandrogen .
Clinical Applications
Contraception
Ovosiston has been used as an oral contraceptive, with its efficacy derived from the combination of chlormadinone acetate and mestranol. The progestin component (chlormadinone acetate) works by inhibiting ovulation, thickening cervical mucus, and making the endometrium less receptive to implantation, while the estrogenic component (mestranol) helps stabilize the endometrium and enhance the contraceptive effect .
A specific formulation, Sequenz-Ovosiston, appears to be a sequential contraceptive regimen where mestranol (0.1 mg) is administered for 14 days, followed by a combination phase for 7 days .
Treatment of Hirsutism
Clinical research has investigated the use of Ovosiston in treating hirsutism in women. One study reported clinical experiences with Ovosiston for treating hirsutism in 44 women . The antiandrogenic properties of chlormadinone acetate make it particularly suitable for addressing androgen-dependent conditions like hirsutism, which is characterized by excessive growth of terminal hair in women in a male-like pattern .
Pharmacological Effects
Effects on Hormonal System
Chlormadinone acetate, a key component of Ovosiston, functions as a progestin and antiandrogen medication. As an antiandrogen, it blocks the effects of male hormones (androgens) in the body, which can be beneficial in treating conditions like hirsutism. As a progestin, it mimics the effects of progesterone, contributing to its contraceptive efficacy .
The progestogenic activity inhibits gonadotropin secretion, thereby preventing ovulation. The antiandrogenic properties are valuable in treating androgen-dependent conditions and potentially reducing androgenic side effects common to some contraceptives .
Effects on Serum Lipoproteins and Glucose Tolerance
Research has examined the effects of Sequenz-Ovosiston on serum lipoproteins and glucose tolerance. Studies have compared these effects with those of other contraceptives like Minisiston . These investigations are important because hormonal contraceptives can influence metabolic parameters, including lipid profiles and glucose metabolism.
Historical Development and Marketing
Ovosiston has been marketed under various trade names, including:
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Estirona
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Femigen
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Gestranol
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Sequens
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Sequence-Ovosiston
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AK 103
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Aconcen
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C-quens
Research Findings and Clinical Studies
Several research studies have investigated various aspects of Ovosiston:
Studies on Hirsutism
Clinical experiences with Ovosiston in treating hirsutism have been documented, with one study reporting on its use in 44 women . This research suggests the compound's utility in managing this androgen-dependent condition.
Metabolic Effects
Research has examined the effects of Sequenz-Ovosiston on serum lipoproteins and glucose tolerance, comparing these effects with those of other contraceptives like Minisiston. A 1988 study by Vesper and Feustel explored these metabolic parameters .
Histological Studies
A 1975 study by Frick and Göretzlehner investigated changes in heparinocytes during the administration of Depositon and Sequenz-Ovosiston, suggesting interest in the compound's effects at the cellular level .
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